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Compound of Interest

Compound Name: 1,4-Dimethoxybutane

Cat. No.: B078858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dimethoxybutane. Detailed

experimental protocols, data interpretation, and visual representations of key processes are

included to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 1,4-dimethoxybutane, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its symmetric structure.

¹H NMR Spectral Data
The proton NMR spectrum of 1,4-dimethoxybutane is characterized by two main signals

corresponding to the methoxy protons and the methylene protons of the butane chain.

Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OCH₃ 3.3 - 3.4 Singlet 6H

-CH₂-CH₂- 1.5 - 1.7 Multiplet 4H

-O-CH₂- 3.3 - 3.4 Multiplet 4H
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Note: The signals for the two sets of methylene protons in the butane backbone are expected

to be distinct multiplets, though they may overlap within the specified range.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum of 1,4-dimethoxybutane is simple due to the molecule's

symmetry, showing two distinct signals.[1]

Signal Assignment Chemical Shift (δ, ppm)

-OCH₃ 56 - 58

-O-CH₂- 70 - 72

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of 1,4-dimethoxybutane is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-dimethoxybutane in 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Set the relaxation delay to at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a standard pulse-and-decouple sequence to obtain a proton-

decoupled spectrum.

Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C.

Use a relaxation delay of 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve 1,4-dimethoxybutane
in deuterated solvent Add TMS internal standard Lock, Shim, Tune Acquire 1H and 13C spectra Fourier Transform Phase and Calibrate Integrate (1H)

Click to download full resolution via product page

Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
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IR spectroscopy identifies functional groups in a molecule by their characteristic absorption of

infrared radiation. The IR spectrum of 1,4-dimethoxybutane is dominated by absorptions from

C-H and C-O bonds.

IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for 1,4-
dimethoxybutane.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2950 - 2850 C-H stretch (alkane) Strong

1470 - 1450 C-H bend (alkane) Medium

1150 - 1085 C-O stretch (ether) Strong

Experimental Protocol for IR Spectroscopy
For a liquid sample like 1,4-dimethoxybutane, the following attenuated total reflectance (ATR)

or thin-film protocol is typically used:

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR accessory.

Sample Application:

Place a small drop of 1,4-dimethoxybutane directly onto the ATR crystal.

If using the thin-film method, place a drop of the sample between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition:

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Start

Record Background Spectrum
(Clean ATR Crystal)

Apply 1,4-Dimethoxybutane
to ATR Crystal

Acquire Sample Spectrum
(4000-400 cm-1)

Process Data
(Background Correction)

End

Click to download full resolution via product page

Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data
The electron ionization (EI) mass spectrum of 1,4-dimethoxybutane does not typically show a

strong molecular ion peak (M⁺ at m/z 118). The spectrum is dominated by fragment ions

resulting from characteristic cleavages of the ether linkage.

m/z Relative Intensity Proposed Fragment

45 ~100% (Base Peak) [CH₂=O-CH₃]⁺

58 High
[CH₃-O-CH₂-CH=CH₂]⁺• or

rearrangement product

71 Medium [M - OCH₃ - H₂]⁺

86 Low Rearrangement product

41 Low [C₃H₅]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2][3]

Fragmentation Pathway
The major fragmentation pathways for 1,4-dimethoxybutane under electron ionization are

initiated by the loss of an electron from one of the oxygen atoms, followed by alpha-cleavage or

inductive cleavage. The formation of the base peak at m/z 45 is a result of alpha-cleavage, a

common fragmentation pathway for ethers.
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Alpha-Cleavage

Rearrangement/Other Cleavages

[CH3O(CH2)4OCH3]+•
m/z 118

[CH2=O-CH3]+
m/z 45 (Base Peak)

- •CH2CH2CH2OCH3

[CH3OCH2CH=CH2]+•
m/z 58

Rearrangement

•CH2CH2OCH3

Click to download full resolution via product page

Proposed major fragmentation pathway for 1,4-dimethoxybutane.

Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile

compounds like 1,4-dimethoxybutane.

Sample Preparation: Prepare a dilute solution of 1,4-dimethoxybutane in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Setup:

Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode.

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is suitable.

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Setup:

Ion Source: Use electron ionization (EI) at 70 eV. Set the source temperature to 230 °C.

Mass Analyzer: Scan a mass range of m/z 35-300.

Detector: Ensure the detector is tuned and calibrated.

Data Acquisition and Analysis:

Inject 1 µL of the sample solution into the GC.

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak

corresponding to 1,4-dimethoxybutane.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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